Acetyl coenzyme A

Descripción general

Descripción

El acetil coenzima A es una molécula que desempeña un papel crucial en muchas reacciones bioquímicas en el metabolismo de proteínas, carbohidratos y lípidos. El acetil coenzima A se forma a partir de la degradación de carbohidratos a través de la glucólisis y la degradación de ácidos grasos a través de la β-oxidación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El acetil coenzima A se puede sintetizar enzimáticamente. Un método común implica el uso de fosfotransacetilasa, que cataliza la reacción entre el acetil fosfato y la coenzima A para formar acetil coenzima A . Otro método utiliza carnitina acetiltransferasa para preparar acetil coenzima A a partir de acetilcarnitina y coenzima A .

Métodos de Producción Industrial

La producción industrial de acetil coenzima A a menudo implica procesos de fermentación utilizando microorganismos genéticamente modificados. Estos microorganismos están diseñados para sobreproducir acetil coenzima A mediante la optimización de las vías metabólicas que convierten la glucosa, el acetato o los ácidos grasos en acetil coenzima A .

Análisis De Reacciones Químicas

Tipos de Reacciones

El acetil coenzima A experimenta varios tipos de reacciones químicas, que incluyen:

Condensación: El acetil coenzima A puede sufrir reacciones de condensación para formar moléculas más grandes, como el acetoacetil coenzima A.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en reacciones que involucran acetil coenzima A incluyen:

Coenzima A: Actúa como un cofactor en varias reacciones enzimáticas.

Acetil fosfato: Utilizado en la síntesis de acetil coenzima A mediante fosfotransacetilasa.

Acetilcarnitina: Utilizado en la síntesis de acetil coenzima A mediante carnitina acetiltransferasa.

Productos Principales Formados

Los productos principales formados a partir de reacciones que involucran acetil coenzima A incluyen:

Dióxido de carbono y agua: Producidos durante la oxidación de acetil coenzima A en el ciclo del ácido cítrico.

Ácidos grasos y colesterol: Sintetizados a través de reacciones de acetilación que involucran acetil coenzima A.

Acetoacetil coenzima A: Formado a través de reacciones de condensación.

Aplicaciones Científicas De Investigación

Metabolic Pathways

Energy Production

- Acetyl-CoA is crucial in the tricarboxylic acid (TCA) cycle , where it is oxidized to produce ATP, NADH, and FADH2. This process is fundamental for cellular respiration in both eukaryotic and prokaryotic organisms.

Biosynthesis

- It serves as a building block for the synthesis of fatty acids, cholesterol, and other lipids. The conversion of acetyl-CoA into fatty acids occurs through the action of fatty acid synthase complexes.

Industrial Biotechnology

Biofuel Production

- Acetyl-CoA is a precursor for the biosynthesis of biofuels. Engineered strains of Saccharomyces cerevisiae have been developed to enhance acetyl-CoA production, facilitating the conversion of biomass into ethanol and other biofuels .

Chemical Synthesis

- In industrial settings, acetyl-CoA is utilized in the production of various chemicals, including:

- Acetic acid : Used in the manufacture of plastics and synthetic fibers.

- Fragrances and flavorings : Acetyl-CoA derivatives are employed in producing esters that contribute to aroma and taste.

Medical Applications

Cancer Metabolism

- Acetyl-CoA plays a role in cancer cell metabolism by influencing lipid synthesis and signaling pathways associated with cell growth. Research indicates that targeting acetyl-CoA metabolism may provide therapeutic avenues for cancer treatment .

Neurodegenerative Diseases

- Alterations in acetyl-CoA levels have been linked to neurodegenerative diseases. Studies suggest that enhancing acetyl-CoA availability could mitigate symptoms associated with conditions like Alzheimer’s disease by supporting neuronal metabolism .

Agricultural Biotechnology

Plant Metabolism

- In plants, acetyl-CoA is essential for fatty acid biosynthesis and secondary metabolite production. Genetic modifications to enhance acetyl-CoA synthesis pathways can improve crop resilience and yield . For instance, studies on Arabidopsis thaliana demonstrate that disruptions in acetyl-CoA synthetase genes significantly affect fatty acid incorporation from exogenous sources .

Case Study 1: Engineering Yeast for Biofuel Production

Research conducted on S. cerevisiae demonstrated the successful integration of pyruvate dehydrogenase from Enterococcus faecalis, which enhanced cytosolic acetyl-CoA production. This modification allowed yeast to utilize alternative substrates for biofuel production more efficiently .

Case Study 2: Acetylation Mechanisms in Mitochondria

Recent studies have shown that acetyl-CoA influences lysine acylation in mitochondrial proteins, impacting metabolic regulation. The proximity of CoA-binding sites enhances acylation likelihood, suggesting a mechanism by which acetyl-CoA modulates protein function within mitochondria .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Energy Production | TCA Cycle | Central role in ATP generation through oxidative phosphorylation |

| Industrial Biotechnology | Biofuel Production | Enhanced yeast strains produce higher ethanol yields |

| Medical Applications | Cancer Therapy | Targeting acetyl-CoA metabolism shows potential therapeutic effects |

| Agricultural Biotechnology | Crop Improvement | Genetic modifications improve fatty acid synthesis |

Mecanismo De Acción

El acetil coenzima A ejerce sus efectos actuando como un donante de grupos acetilo en varias reacciones bioquímicas. Está involucrado en el ciclo del ácido cítrico, donde se oxida para producir energía en forma de ATP . El acetil coenzima A también participa en la síntesis de ácidos grasos, colesterol y otras biomoléculas a través de reacciones de acetilación . Los objetivos moleculares del acetil coenzima A incluyen enzimas como la acetil-CoA carboxilasa y la citrato sintasa, que están involucradas en las vías metabólicas .

Comparación Con Compuestos Similares

El acetil coenzima A es similar a otras moléculas de acil coenzima A, como:

Acil coenzima A: Involucrado en la β-oxidación de ácidos grasos y la síntesis de cuerpos cetónicos.

Malonil coenzima A: Desempeña un papel en la síntesis de ácidos grasos al proporcionar unidades de dos carbonos para la elongación de la cadena.

Succinil coenzima A: Participa en el ciclo del ácido cítrico y la síntesis de hemo.

La singularidad del acetil coenzima A radica en su papel central en el metabolismo, sirviendo como un intermedio clave tanto en la producción de energía como en las vías biosintéticas .

Propiedades

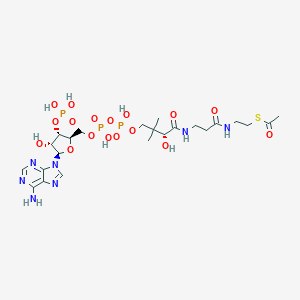

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLZBFCDCINBPY-ZSJPKINUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992686 | |

| Record name | Acetyl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72-89-9 | |

| Record name | Acetyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-acetylcoenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL COENZYME A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76Q83YLO3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.